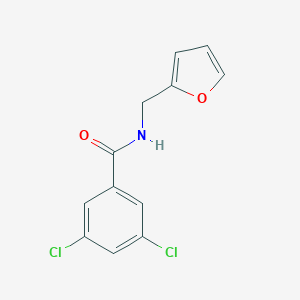![molecular formula C14H14O2 B354417 (4'-メトキシ[1,1'-ビフェニル]-4-イル)メタノール CAS No. 20854-60-8](/img/structure/B354417.png)
(4'-メトキシ[1,1'-ビフェニル]-4-イル)メタノール
概要
説明
(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a hydroxymethyl group (-CH2OH)
科学的研究の応用
(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
Target of Action
The primary targets of (4’-Methoxy[1,1’-biphenyl]-4-yl)methanol are currently unknown. The compound is a derivative of biphenyl, which has been studied for its potential use in various applications . .
Mode of Action
It’s known that biphenyl derivatives can interact with various biological targets , but the exact interactions of this compound with its targets, and the resulting changes, are yet to be elucidated.
Biochemical Pathways
Biphenyl-4-methanol has been reported to act as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (TMC) catalyzed by CH3SO3H . .
Result of Action
As a derivative of biphenyl, it may share some of the properties of other biphenyl compounds . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methoxy[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybiphenyl, which can be prepared through the reaction of anisole with bromobenzene in the presence of a palladium catalyst.
Formylation: The 4-methoxybiphenyl undergoes formylation using a formylating agent such as paraformaldehyde in the presence of an acid catalyst like hydrochloric acid.
Reduction: The resulting 4’-methoxy[1,1’-biphenyl]-4-carbaldehyde is then reduced to (4’-Methoxy[1,1’-biphenyl]-4-yl)methanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of (4’-Methoxy[1,1’-biphenyl]-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4’-Methoxy[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Methoxy[1,1’-biphenyl]-4-ylmethane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-Methoxybiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4’-Methoxy[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
4’-Methoxy[1,1’-biphenyl]-4-ylmethane: Lacks the hydroxyl group, making it less polar and less reactive in certain contexts.
Uniqueness
(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRSPKZCGUMKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359992 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20854-60-8 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B354337.png)

![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)



![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B354439.png)
![3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B354447.png)
![2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid](/img/structure/B354517.png)
![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)
![2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354553.png)
![2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B354556.png)
![2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B354564.png)
![2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid](/img/structure/B354565.png)
